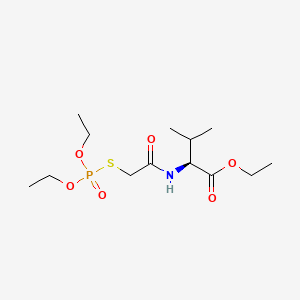![molecular formula C25H24N2 B14451997 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 76379-40-3](/img/structure/B14451997.png)
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound features a quinoline core with a butyl group and a prop-1-en-1-ylidene linkage, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline core. The butyl group and prop-1-en-1-ylidene linkage are introduced through subsequent alkylation and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
- 4-Bromoquinoline
- 4-Aminoquinoline
Uniqueness
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline stands out due to its specific structural features, such as the butyl group and the prop-1-en-1-ylidene linkage
Propiedades
Número CAS |
76379-40-3 |
|---|---|
Fórmula molecular |
C25H24N2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-butyl-4-(3-quinolin-4-ylprop-2-enylidene)quinoline |
InChI |
InChI=1S/C25H24N2/c1-2-3-18-27-19-16-21(23-12-5-7-14-25(23)27)10-8-9-20-15-17-26-24-13-6-4-11-22(20)24/h4-17,19H,2-3,18H2,1H3 |
Clave InChI |
BWOYMJBSTAILMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC(=CC=CC2=CC=NC3=CC=CC=C23)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
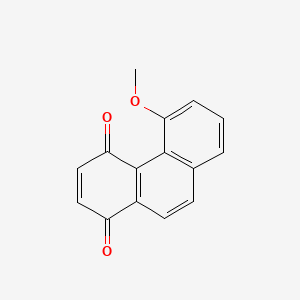

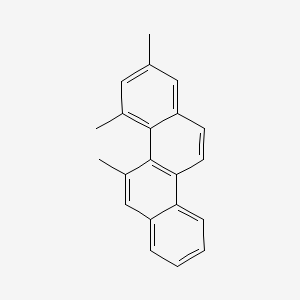
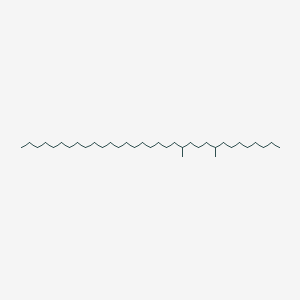

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
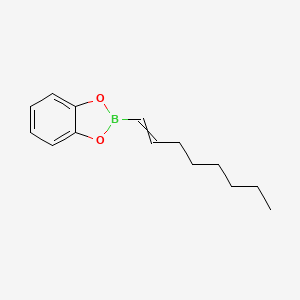
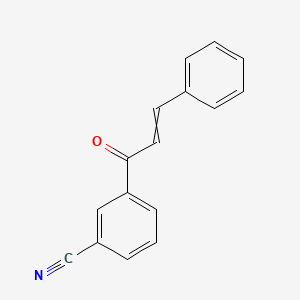
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
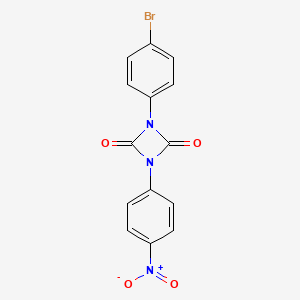
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
